REACTION_CXSMILES
|
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3].[N+:12]([CH3:15])([O-:14])=[O:13]>O>[OH:5][C:4]1([CH2:15][N+:12]([O-:14])=[O:13])[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[NH:1][C:2]1=[O:3]
|
Name
|
|
Quantity
|
0.073 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)C(=O)C2=CC=CC=C12
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was vigorously stirred at a temperature of 30° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The formed solid product was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized with MeOH
|
Type
|
CUSTOM
|
Details
|
to afford pure product
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
OC1(C(NC2=CC=CC=C12)=O)C[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |